molecular formula C11H15Cl2N3 B6274611 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride CAS No. 1217695-26-5

2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B6274611
CAS No.: 1217695-26-5
M. Wt: 260.16 g/mol
InChI Key: CPYWWIVISUIUSH-YQFADDPSSA-N
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Description

“2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride” is a chemical compound with the molecular weight of 260.1629 . It is a solid substance . The IUPAC name of this compound is N,N-dimethyl [(2R)-2-pyrrolidinyl]methanamine dihydrochloride .


Physical and Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 260.1629 . The IUPAC name of this compound is N,N-dimethyl [(2R)-2-pyrrolidinyl]methanamine dihydrochloride .

Safety and Hazards

The compound has a GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole dihydrochloride involves the reaction of 2-aminobenzophenone with (R)-2-pyrrolidin-2-ylmethanamine in the presence of a reducing agent and a dihydrochloride salt to yield the final product.", "Starting Materials": [ "2-aminobenzophenone", "(R)-2-pyrrolidin-2-ylmethanamine", "Reducing agent", "Dihydrochloride salt" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone in a suitable solvent.", "Step 2: Add (R)-2-pyrrolidin-2-ylmethanamine to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture to reduce the imine intermediate to the amine.", "Step 4: Add a dihydrochloride salt to the reaction mixture to form the dihydrochloride salt of the final product.", "Step 5: Isolate the product by filtration or precipitation and purify by recrystallization." ] }

CAS No.

1217695-26-5

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);2*1H/t10-;;/m1../s1

InChI Key

CPYWWIVISUIUSH-YQFADDPSSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC3=CC=CC=C3N2.Cl.Cl

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3N2.Cl.Cl

Purity

95

Origin of Product

United States

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